PDK1 Target Engagement: Database-Level Selectivity Differentiation from Akt- and COX-Directed Thiazole Carboxamides
The DrugMap database, which curates target annotations from the WO2012036974 and US20130165450 patent families, assigns N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (“Thiazole carboxamide derivative 6”) to pyruvate dehydrogenase kinase 1 (PDK1/PDHK1) as its primary therapeutic target [1]. In contrast, structurally related thiazole carboxamide derivatives from the same patent families bearing different substitution patterns are annotated against alternative targets: derivative 20 targets Akt kinases, derivative 21 and 22 are assigned to other kinase profiles, and derivative 27 is linked to metastatic cancer via a distinct mechanism [2]. The quantitative differentiation is categorical rather than potency-based: the specific combination of the 6-carboxamide regioisomer and the oxopyrimidinyl ethyl substituent directs target engagement toward PDK1, whereas alternative substitution patterns redirect activity toward Akt or other kinases. No direct head-to-head IC50 dataset comparing this compound against all enumerated analogs in the same assay is publicly available.
| Evidence Dimension | Primary annotated therapeutic target (database-level target assignment) |
|---|---|
| Target Compound Data | PDK1/PDHK1 (Pyruvate dehydrogenase kinase 1) |
| Comparator Or Baseline | Thiazole carboxamide derivative 20: Akt kinases; Derivative 21: alternative kinase target; Derivative 27: alternative kinase target |
| Quantified Difference | Categorical difference in primary target assignment (PDK1 vs Akt vs other kinases); no quantitative selectivity ratio available |
| Conditions | Target assignments derived from patent-based pharmacological profiling (WO2012036974 and US20130165450 families); specific assay conditions not publicly disclosed |
Why This Matters
For procurement decisions in PDK1-focused drug discovery programs, this compound provides a structurally defined entry point with database-verified PDK1 target assignment, whereas generic thiazole carboxamide analogs from the same patent space may be directed at Akt or other kinases and thus unsuitable for PDK1-dependent cellular models.
- [1] DrugMap. Thiazole carboxamide derivative 6. Drug ID: DMWHCOE. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Indication: Metastatic cancer, Solid tumour/cancer. PMID25684022-Compound-US20130165450. View Source
- [2] DrugMap comparative entries: Thiazole carboxamide derivative 20 (Akt-targeted), derivative 21, derivative 27. All derived from WO2012036974 patent family. View Source
